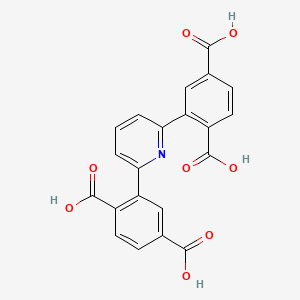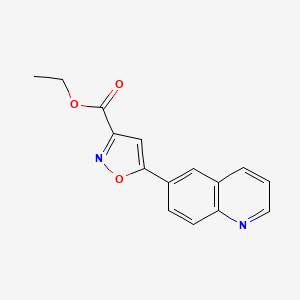![molecular formula C11H12N2O4 B13702602 [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)
[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxyphenyl group attached to the oxadiazole ring, with a methanol group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethoxybenzohydrazide with glyoxylic acid to form the intermediate hydrazone, which then undergoes cyclization to yield the oxadiazole ring. The final step involves the reduction of the oxadiazole to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid.
Reduction: Formation of various reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Oxadiazoles are known to exhibit antimicrobial, antifungal, and anticancer properties, and this compound may possess similar activities. It is used in the development of new pharmaceuticals and as a tool for studying biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
- [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanol
- [3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propane
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H12N2O4 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O4/c1-15-8-3-7(4-9(5-8)16-2)11-12-10(6-14)17-13-11/h3-5,14H,6H2,1-2H3 |
InChIキー |
HZMRHDHWQDMRHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)




![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)


![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)
sulfane](/img/structure/B13702601.png)
![7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13702614.png)

